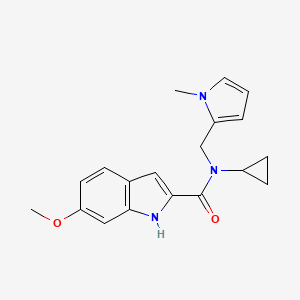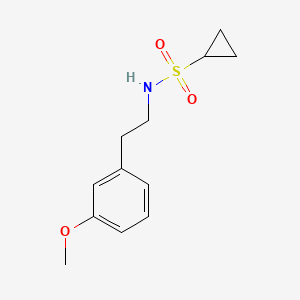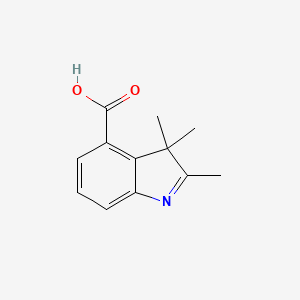![molecular formula C13H12F3N3O B2508717 2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone CAS No. 1481134-43-3](/img/structure/B2508717.png)
2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone" is a triazole derivative, which is a class of compounds known for their diverse range of biological activities and applications in various fields, including agriculture and medicine. Although the specific compound is not directly studied in the provided papers, similar triazole derivatives have been synthesized and characterized, indicating the interest in this class of compounds for their potential uses.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of various precursors under specific conditions to introduce the triazole moiety into the target molecule. For instance, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was achieved via nucleophilic substitution, optimizing reaction conditions to afford high yields suitable for industrial application . Similarly, the synthesis of 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives involved the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, Raman, NMR, and mass spectrometry, as well as X-ray crystallography in some cases . The stability and electronic properties of these molecules can be evaluated using density functional theory (DFT) studies, which provide information on the delocalization of electron charge density, hyper-conjugative interactions, and molecular electrostatic potential .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a scaffold for further functionalization or as a coordinating ligand in metal complexes. The reactivity of these compounds can be influenced by substituents on the triazole ring, as seen in the synthesis of novel antimicrobial agents where the triazole moiety is modified to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be calculated using computational methods. These properties are important for understanding the behavior of these compounds in different environments and for predicting their reactivity. The HOMO-LUMO gap, ionization potential, electron affinity, and other electronic properties can be determined experimentally or theoretically, providing a comprehensive understanding of the compound's chemical nature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound's relevance in scientific research primarily stems from its utility in the synthesis of various chemical entities. For instance, it has been used as a precursor in the asymmetric synthesis of enantiomers of trifluoro-ethylamines and trifluoroalanines, showcasing its importance in producing chiral building blocks for further chemical synthesis (Demir et al., 2001). Similarly, its derivatives have been synthesized for antimicrobial activity studies, illustrating its role in developing potential therapeutic agents (Holla et al., 2005).
Catalysis and Process Development
In the context of catalysis and process development, this compound has been involved in the synthesis of significant pharmaceuticals like Voriconazole, a broad-spectrum triazole antifungal agent. The research highlighted the diastereocontrol in the reaction, contributing to the optimization of pharmaceutical synthesis processes (Butters et al., 2001). Moreover, it has been part of the chemoenzymatic synthesis route towards Odanacatib, demonstrating the integration of chemical synthesis with enzymatic methods for producing pharmaceutical intermediates (González-Martínez et al., 2019).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of derivatives of this compound have been extensively researched. For example, novel triazole derivatives synthesized from this compound have shown significant antimicrobial activity, indicating its potential as a scaffold for developing new antimicrobial agents (Nagamani et al., 2018). Another study synthesized 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, demonstrating notable antifungal activities against various fungal strains (Ruan et al., 2011).
Wirkmechanismus
Target of Action
Molecules with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s suggested that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring could lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Derivatives of 1,3-diazole, which is structurally similar to the 1,2,3-triazole ring in the compound, have been reported to show various biological activities .
Result of Action
It’s suggested that molecules with a -cf3 group could exhibit improved drug potency .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-8(2)9-3-5-10(6-4-9)19-7-11(17-18-19)12(20)13(14,15)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJWJTBFFHAUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


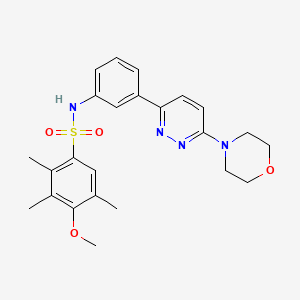
![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)
![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)
![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)
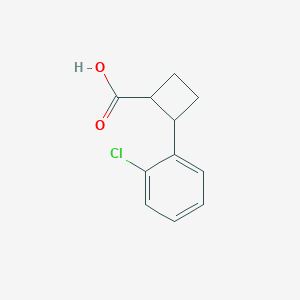
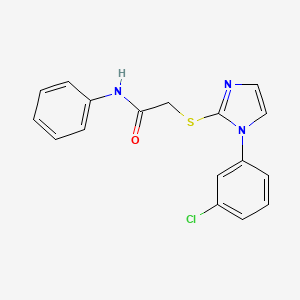
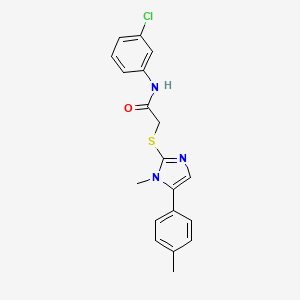
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)
